molecular formula C14H10N2O3S B2920028 8-[(2-Furylmethyl)thio]-5-nitroquinoline CAS No. 881587-15-1

8-[(2-Furylmethyl)thio]-5-nitroquinoline

Cat. No.: B2920028
CAS No.: 881587-15-1
M. Wt: 286.31
InChI Key: JEDBMEWJWOSMLN-UHFFFAOYSA-N
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Description

8-[(2-Furylmethyl)thio]-5-nitroquinoline is a versatile chemical compound known for its complex structure and diverse applications in scientific research. This compound features a quinoline core substituted with a nitro group at the 5-position and a furylmethylthio group at the 8-position, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 8-[(2-Furylmethyl)thio]-5-nitroquinoline typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

8-[(2-Furylmethyl)thio]-5-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furylmethylthio group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like thiols and amines.

Scientific Research Applications

8-[(2-Furylmethyl)thio]-5-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-Furylmethyl)thio]-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furylmethylthio group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

8-[(2-Furylmethyl)thio]-5-nitroquinoline can be compared with other similar compounds, such as:

    8-[(2-Furylmethyl)thio]-5-chloroquinoline: This compound has a chloro group instead of a nitro group, which may alter its chemical reactivity and biological activity.

    8-[(2-Furylmethyl)thio]-5-methylquinoline: The presence of a methyl group instead of a nitro group can significantly change the compound’s properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-(furan-2-ylmethylsulfanyl)-5-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-16(18)12-5-6-13(14-11(12)4-1-7-15-14)20-9-10-3-2-8-19-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDBMEWJWOSMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)SCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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